

ATTO 610 vs. Dyomics 610: A Comparative Guide for STED Microscopy

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Compound of Interest

Compound Name: ATTO 610

Cat. No.: B12058148

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For researchers, scientists, and drug development professionals utilizing Stimulated Emission Depletion (STED) microscopy, the choice of fluorescent dye is paramount to achieving optimal resolution and image quality. This guide provides a detailed comparison of two popular red-emitting fluorescent dyes, **ATTO 610** and Dyomics 610, to aid in the selection process for your specific STED imaging needs.

While direct, peer-reviewed comparative studies benchmarking the performance of **ATTO 610** and Dyomics 610 in STED microscopy are not readily available in the public domain, a comparison of their key photophysical properties provides valuable insights into their potential performance.

Quantitative Data Summary

The following table summarizes the available photophysical properties of **ATTO 610** and Dyomics 610. These parameters are crucial indicators of a dye's brightness, signal duration, and suitability for STED microscopy.

Photophysical Property	ATTO 610	Dyomics 610	Source(s)
Absorption Maximum (λ_{abs})	615 - 616 nm	610 nm	[1][2][3][4][5]
Emission Maximum (λ_{em})	633 - 634 nm	630 nm	[1][2][3][4][5]
Molar Extinction Coefficient (ϵ)	$1.5 \times 10^5 \text{ cm}^{-1}\text{M}^{-1}$	$8.0 \times 10^4 \text{ cm}^{-1}\text{M}^{-1}$	[1][2][3][4]
Fluorescence Quantum Yield (Φ)	70%	Not specified	[1][2][3][4][5]
Fluorescence Lifetime (τ)	3.2 ns	Not specified	[1][2][3][4]

Based on this data, **ATTO 610** exhibits a significantly higher molar extinction coefficient, suggesting it can absorb light more efficiently, which often translates to a brighter signal. Furthermore, its high quantum yield of 70% indicates that a large fraction of the absorbed photons are emitted as fluorescence, further contributing to its brightness.[1][2][3][4][5] The fluorescence lifetime of 3.2 ns is also a relevant parameter for STED imaging, particularly for time-gated detection schemes. While the molar absorbance for Dyomics 610 is provided, the absence of publicly available data on its quantum yield and fluorescence lifetime makes a direct comparison of brightness and suitability for time-gated STED challenging.

Experimental Protocols

A successful STED experiment relies on a meticulously executed experimental protocol. Below is a detailed, generalized immunofluorescence protocol suitable for STED microscopy with red-emitting dyes like **ATTO 610** or Dyomics 610.

Immunofluorescence Staining Protocol for STED Microscopy

Materials:

- Cells grown on #1.5 thickness glass coverslips
- Phosphate-buffered saline (PBS)
- Fixation buffer (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
- Blocking buffer (e.g., 1-5% BSA in PBS with 0.1% Triton X-100)
- Primary antibody (specific to the target of interest)
- Secondary antibody conjugated to **ATTO 610** or Dyomics 610
- Mounting medium with an appropriate refractive index (e.g., ProLong Gold, VECTASHIELD)

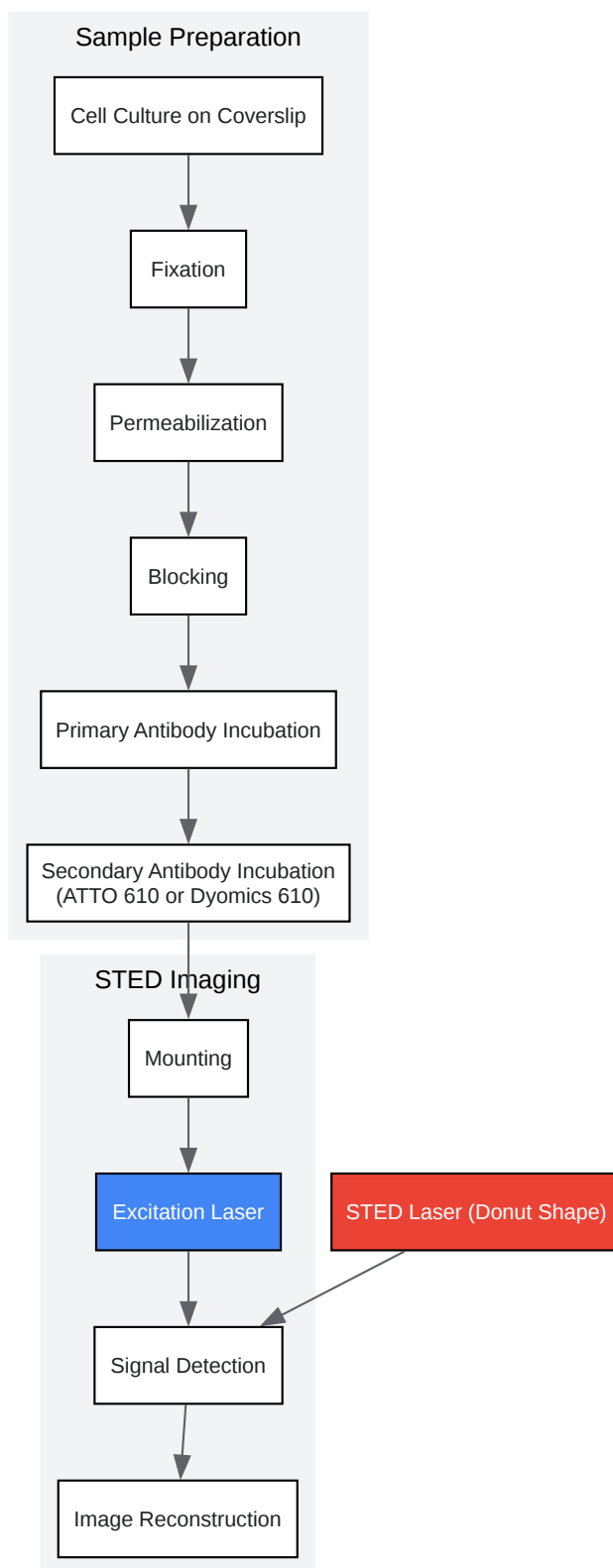
Procedure:

- Cell Culture and Fixation:
 - Culture cells to an appropriate confluency on #1.5 coverslips.
 - Wash the cells twice with PBS.
 - Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
 - Wash the cells three times with PBS for 5 minutes each.
- Permeabilization:
 - Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature. The concentration and duration may need optimization depending on the cell type and target protein.
 - Wash the cells three times with PBS for 5 minutes each.
- Blocking:

- Incubate the cells in blocking buffer for at least 1 hour at room temperature to minimize non-specific antibody binding.
- Primary Antibody Incubation:
 - Dilute the primary antibody to its optimal concentration in the blocking buffer.
 - Incubate the coverslips with the primary antibody solution in a humidified chamber for 1-2 hours at room temperature or overnight at 4°C.
- Washing:
 - Wash the cells three times with PBS containing 0.1% Triton X-100 for 5-10 minutes each.
- Secondary Antibody Incubation:
 - Dilute the secondary antibody conjugated with either **ATTO 610** or Dyomics 610 in the blocking buffer. Protect the antibody solution from light.
 - Incubate the coverslips with the secondary antibody solution in a humidified chamber for 1 hour at room temperature.
- Final Washes:
 - Wash the cells three times with PBS containing 0.1% Triton X-100 for 5-10 minutes each, followed by a final wash in PBS.
- Mounting:
 - Carefully mount the coverslips onto a microscope slide using a mounting medium with a refractive index close to that of immersion oil (approximately 1.518).
 - Seal the coverslip with nail polish to prevent drying and movement.
 - Allow the mounting medium to cure as per the manufacturer's instructions before imaging.

Visualizations

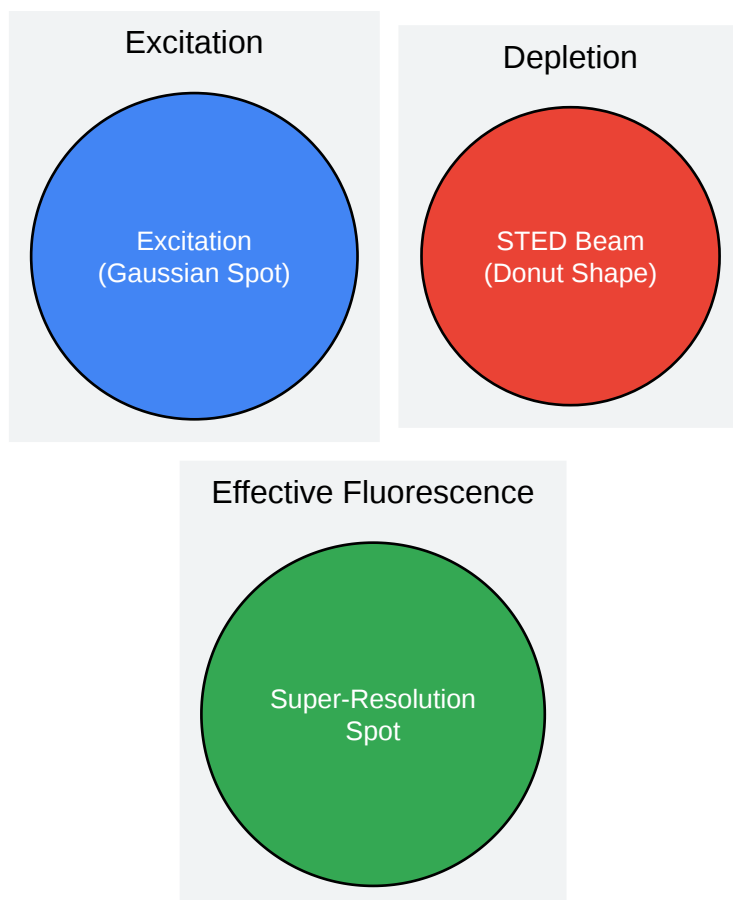
To further clarify the experimental process and the underlying principles of STED microscopy, the following diagrams are provided.



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Fig. 1: Experimental workflow for STED microscopy immunofluorescence.

Principle of Stimulated Emission Depletion (STED)



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Fig. 2: The principle of achieving super-resolution in STED microscopy.

Conclusion

Based on the available photophysical data, **ATTO 610** appears to be a very bright and photostable dye, making it a strong candidate for STED microscopy. Its high molar extinction coefficient and quantum yield are advantageous for generating a strong fluorescence signal.

While Dyomics 610 shares a similar spectral range, the lack of comprehensive public data on its quantum yield and fluorescence lifetime makes a direct performance comparison

challenging. Researchers may need to perform their own in-house evaluations to determine the optimal dye for their specific STED setup and experimental conditions. The choice between these dyes will ultimately depend on the specific requirements of the experiment, including the desired resolution, the photostability needed for the imaging duration, and the overall signal-to-noise ratio achieved in the user's experimental system.

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